Diclofop-methyl
Overview
Description
Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide.
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate is a methyl ester resulting from the formal condensation of the carboxylic acid group of 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid with methanol. It is an aromatic ether, a dichlorobenzene, a diether and a methyl ester.
Herbicide for control of wild oat & foxtails in cereal crops.
Diclofop-Methyl can cause cancer and developmental toxicity according to The Environmental Protection Agency (EPA).
This compound is a polycyclic alkanoic acid herbicide. This compound undergoes hydrolysis to form diclofop-acid a compound that also exhibits herbicidal properties. This compound was registered in Canada in 1977 and is sold under the tradename Hoe-Grass. This compound is used for postemergence control of wild oats, wild millets, and other annual grass weeds in wheat, barley, rye, red fescue, and broad-leaved crops such as soya beans, sugar beet, flax, legumes, potatoes, and cucumbers. This compound is a selective systemic herbicide that is used primarily in the prairies. It destroys the cell membrane, prevents the translocation of assimilates to the roots, reduces the chlorophyll content, and inhibits photosynthesis and meristem activity.
Mechanism of Action
Diclofop-methyl is a widely used herbicide in agricultural production, known for its effectiveness in controlling various grass weed species . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets grass weed species, including wild oats and foxtails in cereal crops . It acts as a selective systemic herbicide, meaning it is absorbed and translocated within the plant to exert its herbicidal effect .
Mode of Action
It is known to increase the proton permeability of isolated oat-root tonoplast . This suggests that this compound may act as a proton ionophore, shuttling protons across the plasmalemma . This action can lead to changes in the cell’s membrane potential, affecting various cellular processes .
Biochemical Pathways
This compound is believed to interfere with the action of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis . ACCase inhibitors like this compound disrupt the normal functioning of this enzyme, leading to impaired lipid synthesis and ultimately plant death .
Pharmacokinetics
It is known to be rapidly absorbed into the cells of the targeted plants, where it undergoes hydrolysis to form diclofop . Further degradation to 4-(2,4-dichlorophenoxy)phenol (DP) occurs within the cells .
Result of Action
The action of this compound leads to various molecular and cellular effects. It has been found to depolarize the membrane potential of oat cells, resulting in reduced uptake of acetate . This could potentially disrupt various cellular processes, leading to the death of the plant. Moreover, the degradation of this compound to DP contributes significantly to its toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions . Temperature, light, relative humidity of air, and soil also influence the availability of herbicides at the sites of uptake and translocation to the site of action .
Biochemical Analysis
Biochemical Properties
Diclofop-methyl interacts with various enzymes and proteins within biochemical reactions . It was the first selective inhibitor of specific paragramine acetyl-Coenzyme A carboxylases (ACCase) . ACCase is a key enzyme involved in lipid biosynthesis and regulation of fatty acid metabolism. The interaction between this compound and ACCase disrupts normal biochemical processes, leading to the death of the target weeds .
Cellular Effects
This compound has been found to exert toxic effects on non-target organisms, including certain types of cells . For instance, it has been observed to affect microbial communities in the rhizosphere of rice plants . This compound increases bacterial biomass and affects their community structure . It also influences cell function by causing damage to cell membranes .
Molecular Mechanism
The molecular mechanism of this compound involves its absorption and translocation within the plant, reaching the cytoplasm of the cell, and exerting its effect . It inhibits the ACCase enzyme, disrupting fatty acid biosynthesis and leading to the death of the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed to increase in toxicity due to its degradation to more toxic forms . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to induce immunotoxicity and behavioral abnormalities in zebrafish embryos .
Metabolic Pathways
This compound is involved in the lipid biosynthesis pathway, where it inhibits the ACCase enzyme . This disruption in the metabolic pathway leads to the death of the target weeds .
Transport and Distribution
This compound has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is absorbed and translocated within the plant to reach the site of action .
Subcellular Localization
Given its mode of action, it is likely that it localizes to the sites of fatty acid biosynthesis within the cell where ACCase is active .
Properties
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHBFVBHLGWSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032605 | |
Record name | (+-)-Diclofop-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |
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Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |
Record name | DICLOFOP METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18111 | |
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Record name | Dichlofop-methyl | |
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Boiling Point |
175-177 °C at 0.1 mm Hg | |
Record name | DICHLORFOP-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
38 °C (Closed cup) | |
Record name | DICHLORFOP-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water at 22 °C, 3 mg/l. Readily soluble in common organic solvents, eg, acetone 2490, diethyl ether 2280, xylene 2530, ethanol 110, light petroleum (BP 60-95 °C) 60 (all in g/l at 20 °C). | |
Record name | DICHLORFOP-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000035 [mmHg], 0.034 mPa at 20 °C | |
Record name | Dichlofop-methyl | |
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Record name | DICHLORFOP-METHYL | |
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Mechanism of Action |
In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/ | |
Record name | DICHLORFOP-METHYL | |
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Color/Form |
Colorless crystals | |
CAS No. |
51338-27-3 | |
Record name | DICLOFOP METHYL | |
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URL | https://cameochemicals.noaa.gov/chemical/18111 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diclofop-methyl | |
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Record name | Diclofop-methyl [ISO] | |
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Record name | Diclofop-methyl | |
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Record name | (+-)-Diclofop-methyl | |
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Record name | Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate | |
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Record name | DICLOFOP-METHYL | |
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Record name | DICHLORFOP-METHYL | |
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Melting Point |
39-41 °C | |
Record name | DICHLORFOP-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of diclofop-methyl in plants?
A1: this compound targets acetyl coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, ] This inhibition disrupts lipid production, ultimately leading to plant death. []
Q2: How does inhibition of ACCase by this compound affect plant growth?
A2: ACCase inhibition leads to a rapid halt in leaf growth in susceptible species like wild oat (Avena fatua L.). [, ] This growth inhibition is observed within 2 days after treatment, followed by the development of chlorosis. []
Q3: Are there specific tissues or developmental stages where this compound is more effective?
A3: this compound is most effective when applied near the apical meristematic regions of susceptible plants. [] Applications made at early growth stages tend to be more effective than on older plants. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H17Cl2O4, and its molecular weight is 381.2 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers don't explicitly provide spectroscopic data (NMR, IR, etc.), these details can be found in chemical databases and literature sources specializing in spectral information.
Q6: Are there known compatibility issues when mixing this compound with other herbicides?
A6: Yes, this compound exhibits antagonistic interactions with some herbicides. Combining this compound with 2,4-D [(2,4-dichlorophenoxy)acetic acid] or MCPA {[4-chloro-o-tolyl)oxy] acetic acid} reduces its effectiveness against wild oats. [, , , , , ] This antagonism is less pronounced with certain pyridine herbicides, suggesting potential for compatible tank mixes. []
Q7: Are there known resistance mechanisms to this compound in weeds?
A8: Yes, several resistance mechanisms have been identified. One mechanism is an altered target site, specifically a less sensitive form of ACCase. [, ] Another mechanism is enhanced metabolism of this compound, leading to detoxification. [, , ]
Q8: Does resistance to this compound confer cross-resistance to other herbicides?
A9: Yes, cross-resistance to other ACCase-inhibiting herbicides has been observed in this compound-resistant biotypes. [, , ] The extent of cross-resistance varies depending on the specific herbicide and the resistance mechanism(s) present in the weed.
Q9: Can herbicide safeners like fenchlorazole-ethyl influence the effectiveness of this compound in barley?
A10: Research suggests that a formulated mixture of fenoxaprop-P-ethyl (another ACCase inhibitor) with the safener fenchlorazole-ethyl caused greater injury to barley than this compound alone. [] This highlights the potential for safeners to alter the selectivity and efficacy of ACCase-inhibiting herbicides.
Q10: How is the uptake and translocation of this compound typically studied in plants?
A11: Researchers often use radiolabeled [14C]this compound to track its absorption, movement, and metabolism within plants. [, , , , , , ] Techniques like thin layer chromatography and high-performance liquid chromatography (HPLC) are employed to identify and quantify this compound and its metabolites. [, , ]
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